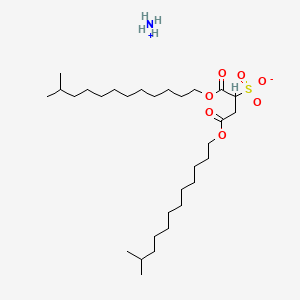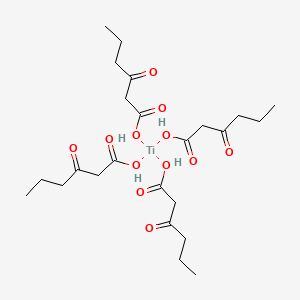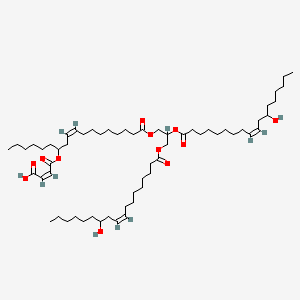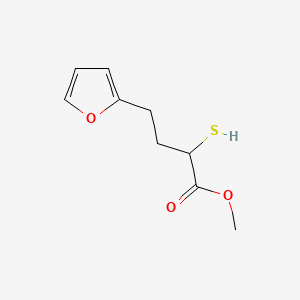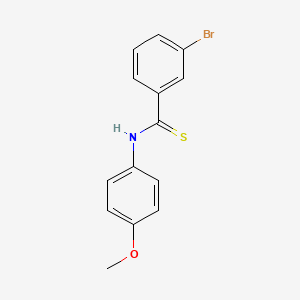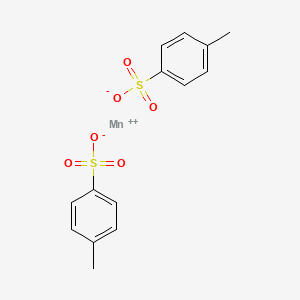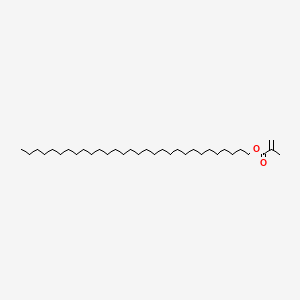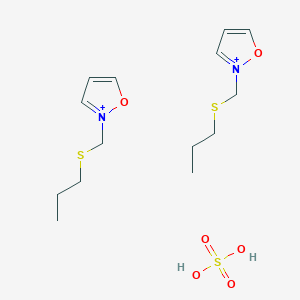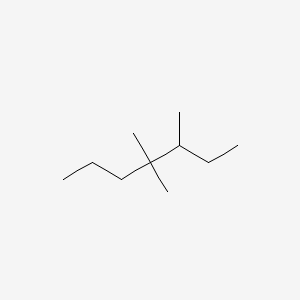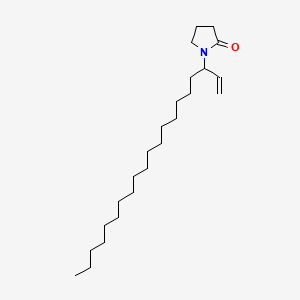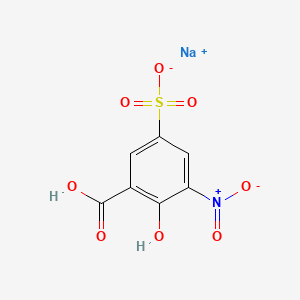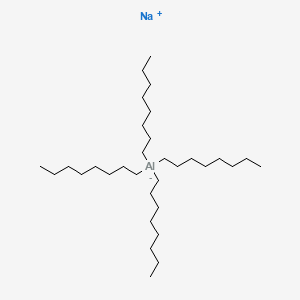
1-((2-Hydroxethoxy)methyl)-isocytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-isocytosine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to cytosine, one of the four main bases found in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-isocytosine typically involves the reaction of isocytosine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of the isocytosine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-((2-Hydroxyethoxy)methyl)-isocytosine may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-isocytosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-isocytosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be incorporated into nucleic acids for studying DNA and RNA interactions.
Medicine: It has potential as an antiviral agent due to its structural similarity to natural nucleosides.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-isocytosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication, making it a potential antiviral agent. The molecular targets and pathways involved include DNA and RNA polymerases, which are essential for nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-6-phenylsulfanylthymine: Another nucleoside analog with antiviral properties.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
Uniqueness: 1-((2-Hydroxyethoxy)methyl)-isocytosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and interfere with replication processes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
91897-92-6 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-amino-1-(2-hydroxyethoxymethyl)pyrimidin-4-one |
InChI |
InChI=1S/C7H11N3O3/c8-7-9-6(12)1-2-10(7)5-13-4-3-11/h1-2,11H,3-5H2,(H2,8,9,12) |
Clé InChI |
GELNYZOACSQCRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=NC1=O)N)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


